RTI-111

Catalog No.
S1899528
CAS No.
150653-91-1
M.F
C16H20Cl3NO2
M. Wt
364.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RTI-111

CAS Number

150653-91-1

Product Name

RTI-111

IUPAC Name

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

Molecular Formula

C16H20Cl3NO2

Molecular Weight

364.7 g/mol

InChI

InChI=1S/C16H19Cl2NO2.ClH/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9;/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3;1H/t10-,11+,14+,15-;/m0./s1

InChI Key

RHWDQYHGQIZSGW-LZRDFDPJSA-N

SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl

RTI-111 (CAS: 150653-91-1), also known as Dichloropane, is a synthetic 3-phenyltropane derivative and a highly potent non-selective monoamine reuptake inhibitor [1]. Structurally characterized by a tropane ring directly bonded to a 3,4-dichlorophenyl group and a 2-carbomethoxy moiety, it serves as a critical reference material in neuropharmacology and molecular imaging [2]. For procurement professionals and principal investigators, RTI-111 is primarily sourced as a stable, high-affinity alternative to classical tropane alkaloids[1]. Its sub-nanomolar binding profile across multiple monoamine transporters makes it an indispensable standard for competitive displacement assays, addiction therapy modeling, and the synthesis of specialized radiotracers [2].

Substituting RTI-111 with more common in-class standards, such as cocaine or highly selective DAT inhibitors like WIN 35,428, fundamentally compromises assay integrity [1]. Classical cocaine possesses a benzoyloxy ester linkage that is highly susceptible to rapid hydrolysis by serum and tissue esterases, leading to fluctuating concentrations and poor reproducibility in extended in vitro or in vivo models [1]. Conversely, substituting RTI-111 with WIN 35,428 fails in polypharmacology models because WIN 35,428 is heavily skewed toward DAT selectivity, lacking the potent, sub-nanomolar SERT engagement characteristic of RTI-111[2]. Procurement of the exact RTI-111 compound is therefore mandatory when experimental designs require both extreme metabolic stability and simultaneous, high-affinity blockade of the dopamine, serotonin, and norepinephrine transporters [2].

Dopamine Transporter (DAT) Binding Potency and Assay Sensitivity

In competitive radioligand displacement assays, RTI-111 demonstrates profound affinity for the dopamine transporter, significantly outperforming classical benchmarks [1]. Studies utilizing [3H]WIN 35,428 displacement show RTI-111 achieves an IC50 of 0.79 nM, compared to cocaine which requires an IC50 of 89 nM under identical assay conditions[1]. This >110-fold increase in potency allows researchers to utilize RTI-111 at picomolar to low-nanomolar concentrations, conserving material and improving signal-to-noise ratios.

Evidence DimensionDAT Binding Affinity (IC50)
Target Compound DataRTI-111 (0.79 nM)
Comparator Or BaselineCocaine (89 nM)
Quantified Difference>110-fold higher affinity for RTI-111
ConditionsIn vitro radioligand displacement assay using [3H]WIN 35,428

Enables ultra-low dosing in competitive assays, minimizing solvent artifacts and off-target background noise.

Broad-Spectrum Monoamine Transporter (SERT/NET) Engagement

While many phenyltropanes are engineered for extreme DAT selectivity, RTI-111 is highly valuable for its potent multi-target profile [1]. RTI-111 exhibits an IC50 of 3.13 nM at the serotonin transporter (SERT) and 18.0 nM at the norepinephrine transporter (NET) [1]. In contrast, the common comparator WIN 35,428 exhibits much weaker SERT affinity (IC50 ~ 181 nM)[1]. This sub-nanomolar to low-nanomolar SERT/NET engagement makes RTI-111 a highly effective model compound for studying triple reuptake inhibition.

Evidence DimensionSERT Binding Affinity (IC50)
Target Compound DataRTI-111 (3.13 nM)
Comparator Or BaselineWIN 35,428 (~181 nM)
Quantified Difference~57-fold stronger SERT affinity for RTI-111
ConditionsIn vitro radioligand displacement assay using [3H]paroxetine

Crucial for researchers modeling polypharmacology or developing broad-spectrum addiction therapies where single-target selective ligands are inadequate.

Metabolic Stability and Extended Assay Half-Life

The structural design of RTI-111 eliminates the ester bridge found between the tropane and phenyl rings in classical cocaine, attaching the 3,4-dichlorophenyl group directly to the tropane skeleton [1]. This direct carbon-carbon linkage renders RTI-111 highly resistant to the esterase-mediated hydrolysis that rapidly degrades cocaine into inactive metabolites like benzoylecgonine [1]. Consequently, RTI-111 maintains a significantly longer duration of action and stable pharmacokinetic profile, exhibiting a 6- to 8-fold longer duration of action in behavioral models compared to cocaine [1].

Evidence DimensionMetabolic stability and duration of action
Target Compound DataRTI-111 (Direct phenyl-tropane linkage, esterase resistant)
Comparator Or BaselineCocaine (Benzoyloxy ester linkage, rapid hydrolysis)
Quantified Difference6- to 8-fold longer duration of action in vivo
ConditionsLongitudinal in vivo behavioral and pharmacokinetic models

Ensures stable compound concentrations during prolonged cellular or in vivo assays, eliminating the need for frequent redosing.

PET Imaging Probe Precursor Suitability

RTI-111 serves as the direct precursor for the radiotracer 11C-CDCT (dichloropane), which exhibits distinct regional uptake kinetics compared to other tropane tracers [1]. In high-resolution PET imaging of cynomolgus monkeys, 11C-CDCT generated specific binding ratios of 2.3 in the caudate and 2.4 in the putamen at 60 minutes [1]. While 11C-CFT (derived from WIN 35,428) shows higher striatal selectivity, 11C-CDCT demonstrates notably higher uptake in the thalamus, providing a differentiated tool for mapping diverse monoaminergic networks [1].

Evidence DimensionPET Specific Binding Ratio (Caudate, 60 min)
Target Compound Data11C-CDCT / RTI-111 derived (2.3)
Comparator Or Baseline11C-CFT / WIN 35,428 derived (4.2)
Quantified DifferenceDistinct regional uptake profile with higher thalamic retention for CDCT
ConditionsHigh-resolution PET imaging in cynomolgus monkeys

Provides radiochemists with a specific precursor for generating tracers that map broader monoaminergic distributions, including thalamic networks.

Competitive Radioligand Binding Assays

Due to its exceptional sub-nanomolar affinity (IC50 = 0.79 nM for DAT), RTI-111 is a highly effective cold standard for displacing tritiated ligands in high-sensitivity transporter assays, allowing for minimal solvent interference [1].

Polypharmacological Addiction Modeling

Its potent triple reuptake inhibition (DAT, SERT, and NET) makes it a highly relevant compound for in vivo models evaluating the efficacy of broad-spectrum monoamine modulators, where DAT-selective agents like WIN 35,428 fail to capture complex behavioral phenotypes [2].

Longitudinal In Vitro and In Vivo Studies

The esterase-resistant phenyltropane structure ensures prolonged stability, making RTI-111 highly suitable for extended cell culture experiments or multi-hour behavioral tracking where cocaine would rapidly degrade [2].

Synthesis of 11C-CDCT for PET Imaging

RTI-111 is the essential precursor for producing the 11C-CDCT radiotracer, utilized by neuroimaging facilities to map dopamine and serotonin transporter distributions, particularly when thalamic uptake data is required[3].

Dates

Last modified: 04-14-2024

Explore Compound Types